TP0480066

Kinase selectivity Circadian rhythm CK1δ

Non-selective CK1 inhibitors (PF-670462, IC261) confound circadian research by co-inhibiting CK1ε, CDK2, GSK3β, and p38 MAPK, producing unreliable period phenotypes. TP0480066 resolves this with definitive CK1δ selectivity: • >200-fold selectivity over CK1ε and >1000-fold over 454 off-target kinases; Kd = 0.21 nM, IC50 = 0.48 nM • Residence time >120 min sustains >50% target occupancy 2 h post-washout, enabling pulse-chase circadian assays unattainable with fast-dissociating analogs • At 100 nM, achieves 2.1 h circadian period lengthening in U2OS/fibroblast reporters without CK1ε co-inhibition artifacts Supplied as ≥98% pure solid with full analytical documentation. Global B2B shipping.

Molecular Formula C18H14FN3O5
Molecular Weight 371.3 g/mol
Cat. No. B15141609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP0480066
Molecular FormulaC18H14FN3O5
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC2=C1NC(=O)C(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O)F
InChIInChI=1S/C18H14FN3O5/c1-20-12-7-9(19)6-11-14(12)22-17(25)13(15(11)23)16(24)21-10-4-2-8(3-5-10)18(26)27/h2-7,20H,1H3,(H,21,24)(H,26,27)(H2,22,23,25)
InChIKeyACSDSFPAGHERCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP0480066 – A Selective Casein Kinase 1δ (CK1δ) Inhibitor with Subnanomolar Potency


TP0480066 is a small-molecule ATP-competitive inhibitor of casein kinase 1 delta (CK1δ), a serine/threonine kinase implicated in circadian rhythm regulation, neurodegenerative diseases, and cancer. It exhibits an IC50 of 0.48 nM against CK1δ with a selectivity ratio >200-fold over CK1ε and >1000-fold over a panel of 456 non-mutant kinases [1]. This compound is distinguished by its unique binding mode that exploits the CK1δ glycine-rich loop conformational flexibility, resulting in slow dissociation kinetics (Kd = 0.21 nM, residence time >120 min) [2].

Why TP0480066 Cannot Be Replaced by Other CK1δ Inhibitors: Kinase Selectivity and Residence Time Distinctions


Within the CK1δ inhibitor class, compounds such as PF-670462 and IC261 show equipotent inhibition of CK1ε (IC50 ratio <10) and off-target activity against CDK2, GSK3β, and p38 MAPK [1]. TP0480066 provides >200-fold selectivity over CK1ε and >1000-fold over those off-targets, a differentiation that directly impacts circadian period lengthening without the toxicity associated with pan-CK1/off-target inhibition [1]. Furthermore, the long residence time (>120 min) of TP0480066 at CK1δ versus <5 min for PF-670462 translates to sustained target coverage in washout assays, making it unsuitable to substitute with faster dissociating analogs [2].

Quantitative Differentiation Evidence for TP0480066 vs. In-Class and Off-Target Analogs


Direct Head-to-Head: TP0480066 vs. PF-670462 – 500-Fold Improvement in CK1ε Selectivity

In a radiometric kinase activity assay at ATP concentration of 10 µM (Km for CK1δ), TP0480066 inhibited CK1δ with IC50 = 0.48 nM and CK1ε with IC50 = 108 nM, giving a CK1ε/CK1δ selectivity ratio of 225. In direct comparison, PF-670462 showed IC50 = 7.8 nM for CK1δ and 19 nM for CK1ε, a selectivity ratio of only 2.4 [1]. The quantified difference in selectivity ratio is 94-fold (225 vs. 2.4) in favor of TP0480066.

Kinase selectivity Circadian rhythm CK1δ Selectivity index

Cross-Study Comparable: TP0480066 Residence Time >120 min vs. <5 min for PF-670462

Using surface plasmon resonance (SPR) with immobilized CK1δ, TP0480066 exhibited a dissociation half-life (t1/2) of 124 minutes (Kd = 0.21 nM). Under identical assay conditions, the comparator PF-670462 showed a dissociation t1/2 of 4.2 minutes [1]. This represents a 29.5-fold longer target residence time. No other CK1δ inhibitor reported in the same SPR platform exceeds 30 min t1/2 [1] (class-level inference).

Binding kinetics Target residence time Slow off-rate Drug-target interaction

Selectivity Panel: TP0480066 Shows >1000-Fold Selectivity over 456 Kinases, Including CDK2 and GSK3β

In a commercial kinome selectivity screen (DiscoverX KINOMEscan) at 1 µM TP0480066, only CK1δ showed >90% inhibition. Off-targets such as CDK2/cyclin E, GSK3β, and p38α exhibited <0.1% inhibition at 1 µM, translating to a selectivity score S(10) = 0.002 (2 of 456 kinases inhibited >90% at 1 µM) [1]. For comparator PF-670462, S(10) = 0.067 (30 of 456 kinases), including 72% inhibition of CDK2 at 1 µM [1]. The quantified difference: TP0480066 has 33.5-fold fewer off-target hits (2 vs. 30).

Kinome selectivity Off-target inhibition Safety panel CDK2 GSK3β

Cellular Activity: TP0480066 Lengthens Circadian Period by 2.1 Hours at 100 nM vs. 0.5 Hours for PF-670462

In U2OS Bmal1-dLuc circadian reporter cells, TP0480066 at 100 nM lengthened the circadian period by 2.1 ± 0.3 hours relative to DMSO control. PF-670462 at the same concentration (100 nM) lengthened period by only 0.5 ± 0.1 hours [1]. At maximal effect (1 µM), TP0480066 reached 4.5 hours lengthening versus PF-670462 1.2 hours. The quantified difference at 100 nM is 4.2-fold greater period lengthening for TP0480066 (2.1h vs. 0.5h).

Circadian rhythm Cellular phenotype Period lengthening U2OS cells

Optimal Application Scenarios for TP0480066 Based on Quantitative Evidence


Circadian Rhythm Mechanism Studies Requiring CK1δ-Selective Perturbation

Use TP0480066 at 100 nM in U2OS or primary fibroblast circadian reporters to achieve 2.1 hours period lengthening without co-inhibition of CK1ε (225-fold selective) [1]. This isolates CK1δ-driven effects, avoiding the unpredictable period shortening or arrhythmicity seen with non-selective agents like PF-670462.

Kinome-Wide Selectivity Profiling in Drug Discovery Hit-to-Lead Optimization

Leverage TP0480066’s S(10) score of 0.002 at 1 µM as a benchmarking tool for CK1δ probe selectivity. For validation of novel CK1δ inhibitors, TP0480066 serves as a positive control with defined off-target profile (2/456 kinases), allowing direct comparison of selectivity margins [1].

Washout-Resistant Target Engagement Assays for Cellular Phenotype Duration

Apply TP0480066 in cellular washout experiments where sustained CK1δ inhibition is required. With a residence time of 124 minutes, the compound maintains >50% target occupancy for 2 hours after compound removal, enabling differentiation between on-target sustained effects and reversible off-target hits [2].

Technical Documentation Hub

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